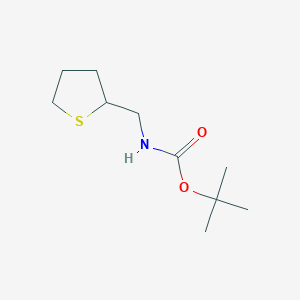
tert-butyl N-(thiolan-2-ylmethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl N-(thiolan-2-ylmethyl)carbamate is an organic compound that features a thiophene ring, a carbamate group, and a tert-butyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(thiolan-2-ylmethyl)carbamate typically involves the reaction of tetrahydrothiophene with a suitable carbamoyl chloride in the presence of a base. The reaction conditions often include:
Solvent: Dichloromethane or tetrahydrofuran
Base: Triethylamine or pyridine
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can optimize reaction conditions and minimize human error.
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl N-(thiolan-2-ylmethyl)carbamate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The carbamate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Sulfoxides or sulfones
Reduction: Alcohols
Substitution: Substituted carbamates
Aplicaciones Científicas De Investigación
tert-butyl N-(thiolan-2-ylmethyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with unique properties, such as organic semiconductors and corrosion inhibitors
Mecanismo De Acción
The mechanism of action of tert-butyl N-(thiolan-2-ylmethyl)carbamate involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of specific pathways .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene: A simple five-membered ring containing sulfur.
Thiophene-2-carboxylic acid: A thiophene derivative with a carboxylic acid group.
Thiophene-2-carboxamide: A thiophene derivative with a carboxamide group.
Uniqueness
tert-butyl N-(thiolan-2-ylmethyl)carbamate is unique due to its combination of a thiophene ring, a carbamate group, and a tert-butyl ester. This unique structure imparts specific chemical and biological properties that are not observed in simpler thiophene derivatives .
Propiedades
Fórmula molecular |
C10H19NO2S |
|---|---|
Peso molecular |
217.33 g/mol |
Nombre IUPAC |
tert-butyl N-(thiolan-2-ylmethyl)carbamate |
InChI |
InChI=1S/C10H19NO2S/c1-10(2,3)13-9(12)11-7-8-5-4-6-14-8/h8H,4-7H2,1-3H3,(H,11,12) |
Clave InChI |
NXTJUGBDLXQVFR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1CCCS1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














